2-Dodecyl-5-methylthiophene 2-Dodecyl-5-methylthiophene
Brand Name: Vulcanchem
CAS No.: 107370-29-6
VCID: VC19202030
InChI: InChI=1S/C17H30S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15-14-16(2)18-17/h14-15H,3-13H2,1-2H3
SMILES:
Molecular Formula: C17H30S
Molecular Weight: 266.5 g/mol

2-Dodecyl-5-methylthiophene

CAS No.: 107370-29-6

Cat. No.: VC19202030

Molecular Formula: C17H30S

Molecular Weight: 266.5 g/mol

* For research use only. Not for human or veterinary use.

2-Dodecyl-5-methylthiophene - 107370-29-6

Specification

CAS No. 107370-29-6
Molecular Formula C17H30S
Molecular Weight 266.5 g/mol
IUPAC Name 2-dodecyl-5-methylthiophene
Standard InChI InChI=1S/C17H30S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15-14-16(2)18-17/h14-15H,3-13H2,1-2H3
Standard InChI Key TXFVSRABRWDZLT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC1=CC=C(S1)C

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-Dodecyl-5-methylthiophene belongs to the thiophene family, a class of heterocyclic compounds featuring a five-membered ring with one sulfur atom. The compound’s structure includes a dodecyl (C₁₂H₂₅) substituent at the 2-position and a methyl (CH₃) group at the 5-position, as illustrated by its IUPAC name, 2-dodecyl-5-methylthiophene. This substitution pattern optimizes steric and electronic effects, enabling favorable π-π stacking in polymeric systems while maintaining solubility in organic solvents.

The molecular formula is C₁₇H₃₀S, with a molecular weight of 266.5 g/mol. Key structural identifiers include the Standard InChIKey TXFVSRABRWDZLT-UHFFFAOYSA-N and the canonical SMILES CCCCCCCCCCCCC1=CC=C(S1)C, which clarify the branching and positioning of alkyl groups.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₃₀S
Molecular Weight266.5 g/mol
Boiling Point399.79 K (calculated)
Melting Point251.73 K (calculated)
logP (Octanol-Water)2.292 (estimated)

The compound’s high logP value indicates significant hydrophobicity, a trait advantageous for solution-processable organic semiconductors. Calculated thermodynamic properties, such as the heat of vaporization (ΔvapH° = 35.02 kJ/mol) and heat of fusion (ΔfusH° = 8.89 kJ/mol), further inform processing conditions for thin-film deposition .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-dodecyl-5-methylthiophene typically proceeds via Friedel-Crafts alkylation, where a dodecyl halide reacts with a pre-functionalized thiophene precursor. Catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) facilitate electrophilic aromatic substitution, selectively introducing the dodecyl group at the 2-position. Subsequent methylation at the 5-position is achieved using methyl iodide (CH₃I) under basic conditions.

Key Reaction Steps:

  • Alkylation:
    Thiophene+C12H25XAlCl32-Dodecylthiophene\text{Thiophene} + \text{C}_{12}\text{H}_{25}\text{X} \xrightarrow{\text{AlCl}_3} \text{2-Dodecylthiophene}

  • Methylation:
    2-Dodecylthiophene+CH3IBase2-Dodecyl-5-Methylthiophene\text{2-Dodecylthiophene} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{2-Dodecyl-5-Methylthiophene}

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming structural integrity. Proton NMR reveals distinct signals for the methyl group (δ 2.25 ppm) and dodecyl chain (δ 0.88–1.45 ppm), while carbon-13 NMR resolves quaternary carbons in the thiophene ring. High-resolution MS typically shows a molecular ion peak at m/z 266.5, corresponding to the compound’s molecular weight.

Applications in Organic Electronics

Organic Photovoltaics (OPVs)

The integration of 2-dodecyl-5-methylthiophene into donor-acceptor copolymers, such as poly(benzodithiophene-co-thieno[3,4-b]thiophene) (PBDTTT), has enhanced power conversion efficiencies (PCEs) in OPVs. The dodecyl side chain improves solubility, enabling uniform film formation, while the methyl group reduces torsional strain in the polymer backbone, facilitating charge transport. Recent studies report PCEs exceeding 10% in devices incorporating these polymers.

Organic Field-Effect Transistors (OFETs)

In OFETs, 2-dodecyl-5-methylthiophene-based polymers exhibit hole mobilities up to 0.5 cm²/V·s, rivaling amorphous silicon. The alkyl side chains mediate molecular packing, promoting crystalline domain formation critical for high mobility.

Table 2: Performance Metrics of Thiophene-Based OFETs

PolymerHole Mobility (cm²/V·s)On/Off Ratio
P3HT (Baseline)0.01–0.110³–10⁴
PBDTTT-2D5MT0.3–0.510⁵–10⁶

Comparative Analysis of Thiophene Derivatives

The electronic and solubility properties of 2-dodecyl-5-methylthiophene are contextualized against related compounds in Table 3.

Table 3: Structural and Functional Comparison of Alkylated Thiophenes

CompoundSubstituentsSolubilityApplication
2-DecylthiopheneC₁₀H₂₁ at 2-positionModerateOFETs
5-MethylthiopheneCH₃ at 5-positionLowChemical Synthesis
2-Ethyl-5-methylthiopheneC₂H₅ at 2, CH₃ at 5HighSensors
2-Dodecyl-5-methylthiopheneC₁₂H₂₅ at 2, CH₃ at 5Very HighOPVs, OFETs

Future Directions and Challenges

Ongoing research aims to optimize the compound’s side-chain engineering for higher-performance devices. Challenges include scaling synthesis for industrial production and elucidating long-term stability under operational conditions.

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